molecular formula C16H21N3O2 B2443629 2,6-dimethyl-N-(1-methyl-1H-indol-3-yl)morpholine-4-carboxamide CAS No. 941879-25-0

2,6-dimethyl-N-(1-methyl-1H-indol-3-yl)morpholine-4-carboxamide

Cat. No. B2443629
CAS RN: 941879-25-0
M. Wt: 287.363
InChI Key: SOTXKOIUNLRDSR-UHFFFAOYSA-N
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Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and are important types of molecules and natural products . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .


Synthesis Analysis

Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized . All the synthesized compounds were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7 and HT-29 cancer cell lines .


Molecular Structure Analysis

The molecular structure of indole derivatives is complex and varies depending on the specific compound. For example, the molecular weight of 1H-Indole-3-ethanamine, N-methyl- is 174.2423 , while the molecular weight of Ethanone, 1-(1H-indol-3-yl)- is 159.1846 .


Chemical Reactions Analysis

Indole derivatives have been shown to inhibit tubulin polymerization . Mechanistic studies revealed that compound 7d induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase and inhibited polymerization of tubulin via a consistent way with colchicine .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely. For example, the IR spectrum of N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide shows peaks at various frequencies, indicating the presence of different functional groups .

Scientific Research Applications

1. Organic Synthesis and Chemical Modifications

The compound has been utilized in the field of organic synthesis and chemical modifications. A study detailed the synthesis and X-ray diffraction of derivatives based on 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide, revealing the potential of the compound in deriving various chemical structures through original rearrangements and cyclizations. The paper highlights the importance of structural analysis in understanding the properties and applications of such derivatives (Feklicheva et al., 2019).

2. Applications in Solar Energy

The compound has been researched for its potential application in improving the photoelectric conversion efficiency of dye-sensitized solar cells. A study explored the use of carboxylated cyanine dyes, which are structurally similar to the compound , as sensitizers in nanocrystalline TiO2 solar cells. This research indicates the compound's relevance in the field of renewable energy, particularly in enhancing the efficiency of solar cells (Wu et al., 2009).

3. Pharmaceutical Research and Drug Development

The compound and its derivatives have been a subject of interest in pharmaceutical research, particularly in drug development and understanding biological activities. Studies have synthesized and analyzed the crystal structure of derivatives such as 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, highlighting their inhibitory effects on the proliferation of cancer cell lines, thus indicating potential applications in cancer treatment (Lu et al., 2017).

4. Heterocyclic Chemistry and Material Science

Research has also delved into the synthesis and transformations of new derivatives involving the compound, which are pertinent to the fields of heterocyclic chemistry and material science. For instance, a study synthesized novel dihydropyrimidinone derivatives containing morpholine moiety, demonstrating the compound's versatility and potential in creating new materials with varied applications (Bhat et al., 2018).

Mechanism of Action

The mechanism of action of indole derivatives is often related to their ability to inhibit tubulin polymerization . This can lead to cell apoptosis, cell cycle arrest, and other effects .

properties

IUPAC Name

2,6-dimethyl-N-(1-methylindol-3-yl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-11-8-19(9-12(2)21-11)16(20)17-14-10-18(3)15-7-5-4-6-13(14)15/h4-7,10-12H,8-9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTXKOIUNLRDSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)NC2=CN(C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dimethyl-N-(1-methyl-1H-indol-3-yl)morpholine-4-carboxamide

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